molecular formula C14H10FN3OS2 B14175034 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine CAS No. 917809-02-0

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine

Cat. No.: B14175034
CAS No.: 917809-02-0
M. Wt: 319.4 g/mol
InChI Key: ZBIQRBIROADPNA-UHFFFAOYSA-N
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Description

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is a heterocyclic compound that contains a thiazole ring and a pyrimidine ring. The presence of fluorine, sulfur, and nitrogen atoms in its structure contributes to its unique chemical properties and potential biological activities. This compound is of interest in medicinal chemistry due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine typically involves the formation of the thiazole ring followed by the introduction of the pyrimidine moiety. One common method involves the reaction of 3-fluoroaniline with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with α-haloketones to form the thiazole ring. The final step involves the reaction of the thiazole intermediate with a suitable pyrimidine derivative under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of the corresponding sulfone derivative.

    Reduction: Formation of the amine derivative.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the fluorine atom can enhance its binding affinity and selectivity for certain targets. The thiazole and pyrimidine rings contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine
  • 4-(4-Fluoro-3-methylphenyl)-1,3-thiazol-2-ylamine
  • 4-{[4-(4-fluoro-3-methylphenyl)-1,3-thiazol-2-yl]amino}-2-hydroxybenzoic acid

Uniqueness

4-[4-(3-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine is unique due to the presence of the methanesulfinyl group, which can undergo various chemical transformations, enhancing its versatility in synthetic chemistry. Additionally, the fluorine atom contributes to its potential biological activity by improving binding affinity and selectivity for molecular targets .

Properties

CAS No.

917809-02-0

Molecular Formula

C14H10FN3OS2

Molecular Weight

319.4 g/mol

IUPAC Name

4-(3-fluorophenyl)-5-(2-methylsulfinylpyrimidin-4-yl)-1,3-thiazole

InChI

InChI=1S/C14H10FN3OS2/c1-21(19)14-16-6-5-11(18-14)13-12(17-8-20-13)9-3-2-4-10(15)7-9/h2-8H,1H3

InChI Key

ZBIQRBIROADPNA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)C1=NC=CC(=N1)C2=C(N=CS2)C3=CC(=CC=C3)F

Origin of Product

United States

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